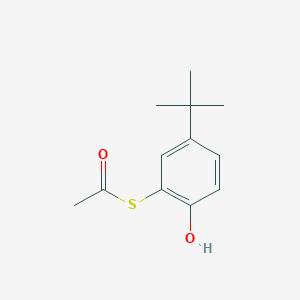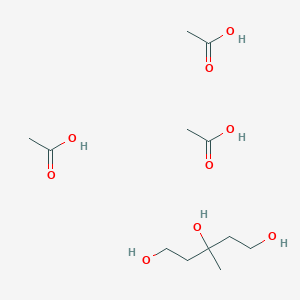
Acetic acid;3-methylpentane-1,3,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;3-methylpentane-1,3,5-triol is a compound that combines acetic acid with 3-methylpentane-1,3,5-triol Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its role in vinegar 3-methylpentane-1,3,5-triol is an organic compound with the formula C₆H₁₄O₃, featuring three hydroxyl groups and a methyl group attached to a pentane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-methylpentane-1,3,5-triol can be achieved through the esterification of 3-methylpentane-1,3,5-triol with acetic acid. This reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and controlled reaction environments can further enhance the production process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;3-methylpentane-1,3,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in 3-methylpentane-1,3,5-triol can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of simpler alcohols or hydrocarbons.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Acetic acid;3-methylpentane-1,3,5-triol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a model compound for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of acetic acid;3-methylpentane-1,3,5-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester linkage formed with acetic acid can undergo hydrolysis, releasing acetic acid and 3-methylpentane-1,3,5-triol, which can then participate in various biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylpentane-1,3,5-triol: The parent compound without the acetic acid esterification.
2-Methylpentane-1,3,5-triol: A structural isomer with the methyl group on the second carbon.
Pentane-1,3,5-triol: A similar compound lacking the methyl group.
Uniqueness
Acetic acid;3-methylpentane-1,3,5-triol is unique due to its ester linkage with acetic acid, which imparts distinct chemical properties and reactivity. This esterification can enhance the compound’s solubility, stability, and potential biological activity compared to its non-esterified counterparts.
Propriétés
Numéro CAS |
66470-78-8 |
|---|---|
Formule moléculaire |
C12H26O9 |
Poids moléculaire |
314.33 g/mol |
Nom IUPAC |
acetic acid;3-methylpentane-1,3,5-triol |
InChI |
InChI=1S/C6H14O3.3C2H4O2/c1-6(9,2-4-7)3-5-8;3*1-2(3)4/h7-9H,2-5H2,1H3;3*1H3,(H,3,4) |
Clé InChI |
PARPKKSKRBXOJE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.CC(=O)O.CC(CCO)(CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


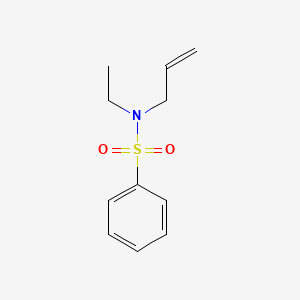
![2,3-Bis[(dimethylamino)methyl]-5,6-dimethylbenzene-1,4-diol](/img/structure/B14485820.png)
![2,2'-{1,4-Phenylenebis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14485828.png)
![Ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate](/img/structure/B14485829.png)
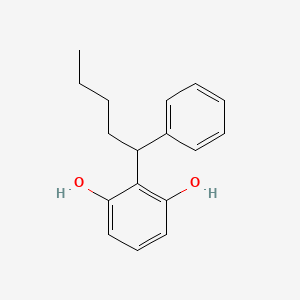

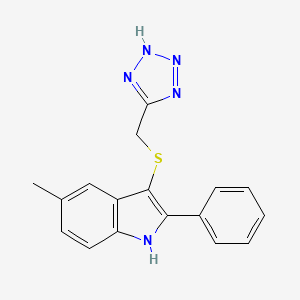
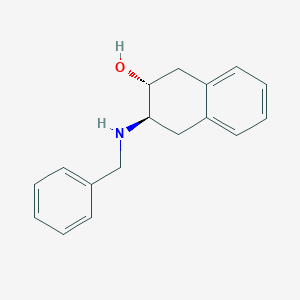

![1-[2-(4-Bromophenyl)ethenyl]naphthalene](/img/structure/B14485866.png)
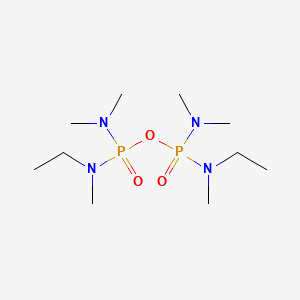
![N-Ethyl-N-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14485874.png)
![2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B14485879.png)
